

A Comprehensive Technical Guide to 1-(Benzyloxycarbonyl)benzotriazole: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-(Benzyloxycarbonyl)benzotriazole

Cat. No.: B1595322

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Section 1: Introduction and Strategic Overview

1-(Benzyloxycarbonyl)benzotriazole, often referred to in literature as Z-benzotriazole, is a highly stable and efficient reagent primarily utilized for the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group onto amine functionalities.^[1] Its strategic importance in modern organic synthesis, particularly in the fields of peptide chemistry and drug development, cannot be overstated. Unlike more traditional reagents like benzyl chloroformate, Z-benzotriazole offers significant advantages, including enhanced stability, ease of handling, and cleaner reaction profiles, minimizing the formation of undesirable byproducts.

This technical guide provides an in-depth exploration of the core physicochemical properties, synthesis, and reactivity of **1-(Benzyloxycarbonyl)benzotriazole**. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in complex synthetic workflows. The narrative emphasizes not just the procedural steps but the underlying chemical principles that govern its efficacy and application.

Section 2: Core Physicochemical Properties

The utility of a reagent is fundamentally dictated by its physical and chemical properties. **1-(Benzyloxycarbonyl)benzotriazole** is a white crystalline solid, and its key properties are

summarized below. Understanding these characteristics is crucial for its proper storage, handling, and application in solvent systems.[2] While specific solubility data is not widely published, the parent compound, 1H-Benzotriazole, is soluble in a range of organic solvents including alcohols, benzene, toluene, chloroform, and DMF, with moderate solubility in water.[3][4][5] The addition of the large, relatively nonpolar benzyloxycarbonyl group is expected to enhance its solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).

Table 1: Physicochemical Data for **1-(Benzyloxycarbonyl)benzotriazole**

Property	Value	Source(s)
IUPAC Name	Benzyl benzotriazole-1-carboxylate	[6]
Synonyms	Z-benzotriazole, 1-Cbz-benzotriazole	[2][6]
CAS Number	57710-80-2	[2][6]
Molecular Formula	C ₁₄ H ₁₁ N ₃ O ₂	[2][6]
Molecular Weight	253.26 g/mol	[2][6]
Appearance	White to light tan crystalline solid	[3] (inferred)
Melting Point	107-109 °C	[2]
Boiling Point	427.3 °C at 760 mmHg	[2]
Density	1.28 g/cm ³	[2]

Section 3: Synthesis and Purification Protocol

The synthesis of **1-(Benzyloxycarbonyl)benzotriazole** is typically achieved through the acylation of 1H-Benzotriazole with benzyl chloroformate. This method is reliable and provides the product in high yield and purity. The causality behind this choice of reactants lies in the high reactivity of the acid chloride (benzyl chloroformate) and the nucleophilicity of the deprotonated benzotriazole, which acts as an excellent leaving group in subsequent reactions.[7]

Field-Proven Synthesis Methodology

Objective: To synthesize **1-(Benzyloxycarbonyl)benzotriazole** from 1H-Benzotriazole and benzyl chloroformate.

Materials:

- 1H-Benzotriazole (1.0 eq)
- Benzyl chloroformate (1.05 eq)
- Triethylamine (TEA) or Pyridine (1.1 eq)
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes and Ethyl Acetate for recrystallization

Step-by-Step Protocol:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-Benzotriazole (1.0 eq) and dissolve in anhydrous THF (approx. 5-10 mL per gram of benzotriazole).
- **Base Addition:** Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.1 eq) dropwise to the stirred solution. The formation of a salt may cause the solution to become cloudy.
- **Acylation:** Add benzyl chloroformate (1.05 eq), diluted in a small volume of anhydrous THF, dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

- Expert Insight: This slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products from the decomposition of the chloroformate.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.
- Workup:
 - Filter the reaction mixture to remove the triethylammonium chloride salt precipitate.
 - Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous NaHCO_3 (2x), water (1x), and brine (1x).
 - Self-Validation Check: The bicarbonate wash is crucial to remove any unreacted benzyl chloroformate and acidic impurities. A lack of effervescence indicates completion of this step.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent in vacuo to yield the crude product.
- Purification:
 - Recrystallize the crude solid from an ethyl acetate/hexanes solvent system.
 - Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool to room temperature and then in a refrigerator to maximize crystal formation.
 - Collect the pure white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Section 4: Spectroscopic and Analytical Characterization

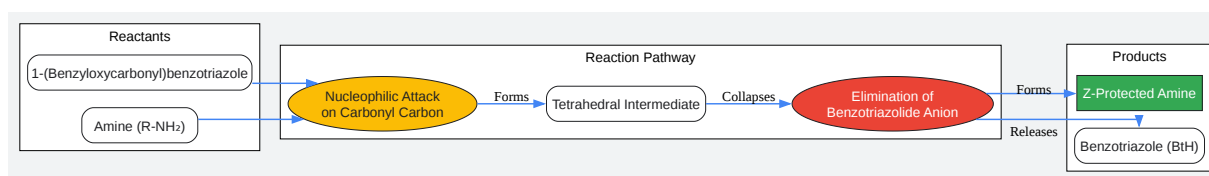
Confirming the identity and purity of the synthesized **1-(Benzyloxycarbonyl)benzotriazole** is essential. Standard spectroscopic methods provide a definitive structural fingerprint.

- ¹H NMR (Proton NMR): The expected spectrum in CDCl₃ would show distinct signals corresponding to the aromatic protons of the benzotriazole and benzyl groups, as well as the characteristic methylene protons.
 - Benzotriazole Protons: A complex multiplet pattern between δ 7.4 and 8.3 ppm.
 - Benzyl Aromatic Protons: A multiplet typically centered around δ 7.3-7.5 ppm.
 - Methylene Protons (-CH₂-): A sharp singlet appearing around δ 5.5-5.6 ppm.
- ¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure.
 - Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 148-150 ppm.
 - Aromatic Carbons: Multiple signals between δ 110 and 145 ppm.
 - Methylene Carbon (-CH₂-): A signal around δ 70-72 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
 - Carbonyl Stretch (C=O): A strong, sharp absorption band around 1770-1790 cm⁻¹. This high frequency is characteristic of a carbonyl group attached to an electronegative atom (nitrogen) and a good leaving group.
 - C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.
 - Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Section 5: Mechanism of Action and Reactivity

1-(Benzyloxycarbonyl)benzotriazole functions as an exceptional acylating agent due to the electronic nature of the benzotriazole moiety, which serves as an efficient leaving group. When reacting with a nucleophile, such as the amino group of an amino acid, the reaction proceeds via a nucleophilic acyl substitution mechanism.

The benzotriazolidine anion is a very stable leaving group, which provides a strong thermodynamic driving force for the reaction. This high reactivity allows for the efficient formation of amide (peptide) bonds under mild conditions, often at room temperature, which is critical for preserving the stereochemical integrity of chiral centers in molecules like amino acids.[8]



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Caption: Mechanism of amine protection using Z-benzotriazole.

Section 6: Applications in Organic and Peptide Synthesis

The primary application of **1-(Benzyloxycarbonyl)benzotriazole** is as a superior alternative to benzyl chloroformate for introducing the Cbz/Z protecting group. This is a cornerstone of peptide synthesis, both in solution-phase and solid-phase methodologies.[1][9]

Workflow: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, a peptide chain is assembled sequentially on a solid resin support. The use of stable and efficient reagents is paramount for achieving high yields and purity in the final peptide. Z-benzotriazole can be employed for the protection of the N-terminus of the initial amino acid or for the protection of amine-containing side chains (e.g., Lysine).

Caption: Role of Z-protection in a Solid-Phase Peptide Synthesis (SPPS) cycle.

Section 7: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential for ensuring laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).^{[2][10][11]}

- Hazard Identification: While specific toxicity data for **1-(Benzyloxycarbonyl)benzotriazole** is limited, the parent compound, benzotriazole, is classified as harmful if swallowed and causes serious eye irritation.^[10] It is prudent to handle the derivative with similar precautions.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
 - Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a respirator may be necessary.
- First Aid Measures:
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.^[2]
 - Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.^[2]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.^[10]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
- Handling and Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.
 - Keep away from strong oxidizing agents and strong bases.
 - Avoid generating dust.

Section 8: Conclusion

1-(Benzyloxycarbonyl)benzotriazole stands out as a robust and versatile reagent for the introduction of the Z-protecting group. Its superior stability, high reactivity, and the clean reaction profiles it affords make it an invaluable tool in the synthesis of complex molecules, particularly peptides. By understanding its fundamental physicochemical properties and the mechanistic principles that govern its reactivity, researchers can confidently integrate this reagent into their workflows to achieve more efficient and reliable synthetic outcomes.

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